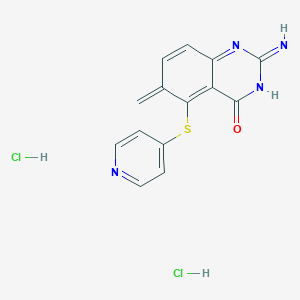![molecular formula C27H30ClN3O8S B12351452 2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate](/img/structure/B12351452.png)
2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, particularly in the field of neuroleptics and antipsychotics. This compound is structurally characterized by a phenothiazine core with a chloro substituent at the 2-position and a piperazine moiety at the 10-position, linked via a propyl chain. The dimaleate salt form enhances its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine typically involves the following steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.
Chlorination: The phenothiazine core is chlorinated at the 2-position using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Alkylation: The chlorinated phenothiazine is then alkylated with 1-bromo-3-chloropropane to introduce the propyl chain.
Piperazine Substitution: The final step involves the substitution of the chlorine atom with piperazine in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenothiazine core can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to dihydrophenothiazine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Piperazine and potassium carbonate (K2CO3) are used for nucleophilic substitution.
Major Products
Oxidation: Phenothiazine sulfoxides or sulfones.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Piperazine-substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential antipsychotic and neuroleptic properties.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with dopamine receptors in the brain. It binds to dopamine D1 and D2 receptors, inhibiting their activity. This blockade of dopamine receptors is responsible for its antipsychotic effects. Additionally, it may interact with other neurotransmitter receptors, contributing to its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perphenazine: Another phenothiazine derivative with similar antipsychotic properties.
Prochlorperazine: Used primarily as an antiemetic and antipsychotic.
Chlorpromazine: One of the first antipsychotic drugs, with a similar mechanism of action.
Uniqueness
2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other phenothiazine derivatives. Its dimaleate salt form also enhances its solubility and stability, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C27H30ClN3O8S |
|---|---|
Molekulargewicht |
592.1 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;2-chloro-10-(3-piperazin-1-ylpropyl)phenothiazine |
InChI |
InChI=1S/C19H22ClN3S.2C4H4O4/c20-15-6-7-19-17(14-15)23(16-4-1-2-5-18(16)24-19)11-3-10-22-12-8-21-9-13-22;2*5-3(6)1-2-4(7)8/h1-2,4-7,14,21H,3,8-13H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI-Schlüssel |
BOYXFQZDWKVQDB-SPIKMXEPSA-N |
Isomerische SMILES |
C1NCCN(C1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


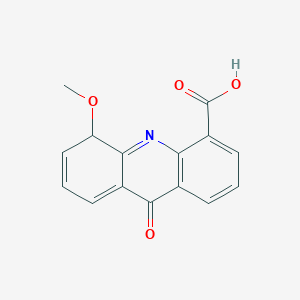

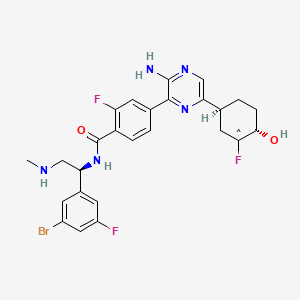
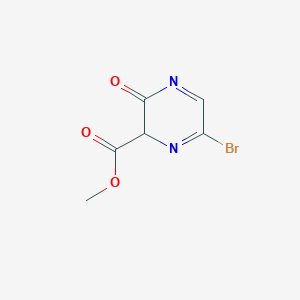
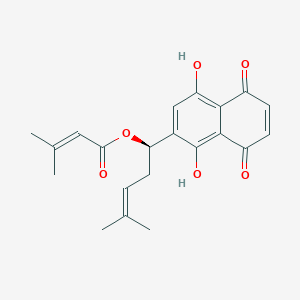
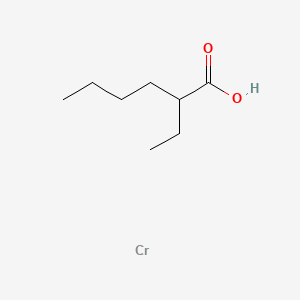

![Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B12351414.png)
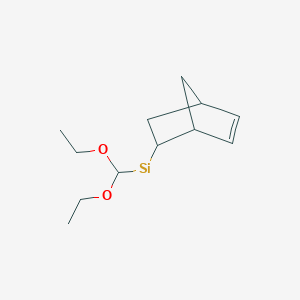



![N-[2-fluoro-5-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]amino]phenyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B12351446.png)
